molecular formula C24H21N3O5 B376643 2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B376643
M. Wt: 431.4g/mol
InChI Key: KYKYKVNTCCZTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multicomponent reaction (MCR) strategy. This method is favored due to its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions can vary, but common catalysts include ammonium acetate and various organocatalysts. Industrial production methods may involve scaling up this MCR process under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other 2-amino-4H-chromene derivatives. These compounds share a common chromene core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4g/mol

IUPAC Name

2-amino-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H21N3O5/c1-14-5-7-15(8-6-14)13-31-20-10-9-16(11-18(20)27(29)30)22-17(12-25)24(26)32-21-4-2-3-19(28)23(21)22/h5-11,22H,2-4,13,26H2,1H3

InChI Key

KYKYKVNTCCZTMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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